molecular formula C10H22N2O6S2 B5236988 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine

2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine

Cat. No. B5236988
M. Wt: 330.4 g/mol
InChI Key: UYNJNCVPTOYMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine (DEMSP) is a piperazine derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DEMSP is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine is not fully understood. However, it is believed that 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine exerts its effects through the inhibition of enzymes and the modulation of signaling pathways. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been shown to inhibit the activity of several enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has also been shown to modulate signaling pathways such as the MAPK and NF-kB pathways.
Biochemical and Physiological Effects:
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can inhibit the growth of cancer cells and viruses. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has also been shown to reduce inflammation and oxidative stress. In vivo studies have shown that 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine in lab experiments is its versatility. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can be used in various fields such as medicine, agriculture, and material science. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine is also relatively easy to synthesize and purify. However, one of the main limitations of using 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine is its potential toxicity. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine. In medicine, further studies are needed to elucidate the mechanism of action of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine and to determine its efficacy and safety in clinical trials. In agriculture, further studies are needed to determine the optimal concentration and application method of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine for insecticidal, fungicidal, and herbicidal purposes. In material science, further studies are needed to explore the potential applications of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine as a crosslinking agent and precursor for the synthesis of metal sulfides.

Synthesis Methods

2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with ethyl chloroformate and dimethyl sulfone. The resulting intermediate is then reacted with diethyl sulfate to obtain 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine. The purity of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can be improved through recrystallization and column chromatography.

Scientific Research Applications

2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been shown to have insecticidal and fungicidal properties. 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has also been studied as a potential herbicide and growth regulator.
In material science, 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been used as a crosslinking agent for polymers and as a precursor for the synthesis of metal sulfides.

properties

IUPAC Name

2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O6S2/c1-5-17-9-10(18-6-2)12(20(4,15)16)8-7-11(9)19(3,13)14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNJNCVPTOYMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(N(CCN1S(=O)(=O)C)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diethoxy-1,4-bis(methylsulfonyl)piperazine

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